Cas no 94086-57-4 (9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI))
![9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI) structure](https://it.kuujia.com/scimg/cas/94086-57-4x500.png)
94086-57-4 structure
Nome del prodotto:9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI)
9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI)
- (2-octadeca-9,12,15-trienoyloxy-3-phosphonooxypropyl) octadeca-9,12,15-trienoate
- 3-(phosphonooxy)-1,2-propanediyl bis[(9Z,12Z,15Z)-9,12,15-octadecatrienoate]
- DTXSID601123467
- 94086-57-4
- EINECS 301-845-0
- 3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate)
- CHEBI:171916
- 9,12,15-Octadecatrienoic acid 1-[(phosphonoxy)methyl]-1,2-ethanediyl ester
- NS00063934
- 1,1'-[1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z,12Z,15Z)-9,12,15-octadecatrienoate
- PA 18:3_18:3
- [2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-phosphonooxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
-
- Inchi: InChI=1S/C39H65O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37H,3-4,9-10,15-16,21-36H2,1-2H3,(H2,42,43,44)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-
- Chiave InChI: SCTIGCPAHAZQNF-YTWBPVBXSA-N
- Sorrisi: CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC
Proprietà calcolate
- Massa esatta: 692.44170603g/mol
- Massa monoisotopica: 692.44170603g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 48
- Conta legami ruotabili: 34
- Complessità: 1010
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 6
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.5
- Superficie polare topologica: 119Ų
Proprietà sperimentali
- Densità: 1.039
- Punto di ebollizione: 741.9°Cat760mmHg
- Punto di infiammabilità: 402.5°C
- Indice di rifrazione: 1.506
- PSA: 129.17000
- LogP: 10.72970
9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI) Letteratura correlata
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
2. Book reviews
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
94086-57-4 (9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI)) Prodotti correlati
- 97281-52-2(L-α-Phosphatidylinositol)
- 81490-05-3(1-Hexadecanoyl-2-cis-9-octadecanoyl-sn-glycero-3-phospho-rac-(1-glycerol)ammoniumsalt)
- 421554-77-0(4-2-(2-aminophenyl)ethynylbenzoic acid)
- 1806555-83-8(2-(Bromomethyl)-6-mercaptobenzo[d]oxazole)
- 879043-72-8(3-hydroxy-1-2-(naphthalen-1-yloxy)ethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)
- 2624134-69-4(7-nitroso-7-azaspiro3.5nonane-5-carboxylic acid)
- 2137056-88-1(tert-butyl (2R)-2-propanoylpiperidine-1-carboxylate)
- 2229576-56-9(3-(5-bromo-3-methylfuran-2-yl)methylpiperidin-3-ol)
- 2228429-71-6(3-amino-1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)
- 1260156-97-5(2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
